REACTION_CXSMILES
|
[C:1]([Mg]Br)#[CH:2].[C:5]([O:8][CH2:9][C:10]([CH2:12][O:13][C:14](=[O:16])[CH3:15])=[O:11])(=[O:7])[CH3:6]>C1COCC1>[C:14]([O:13][CH2:12][C:10]([C:1]#[CH:2])([OH:11])[CH2:9][O:8][C:5](=[O:7])[CH3:6])(=[O:16])[CH3:15]
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=O)COC(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 0° C. for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
quenched with 1.0 N aq. HCl (3 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted in EtOAc
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(COC(C)=O)(O)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |